Erbium nitrate hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Erbium nitrate hexahydrate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .

Synthesis Analysis

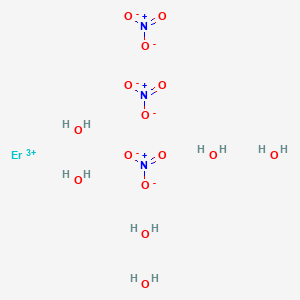

Erbium nitrate can be synthesized by dissolving metallic erbium in nitric acid . Another method involves dissolving erbium oxide or hydroxide in nitric acid . A reaction of nitrogen dioxide with metallic erbium can also result in the formation of erbium nitrate .Molecular Structure Analysis

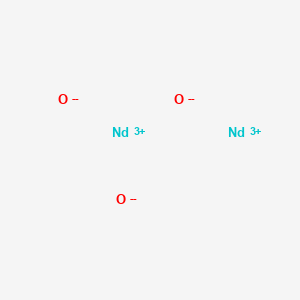

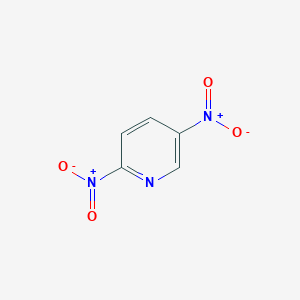

The molecular formula for Erbium nitrate hexahydrate is H12ErNO9 . It has an average mass of 337.354 Da and a monoisotopic mass of 335.980408 Da .Chemical Reactions Analysis

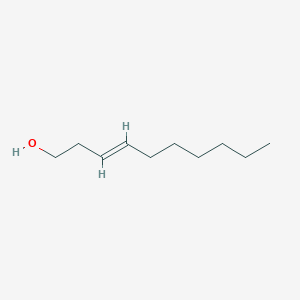

The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide . This reaction is significant in the chemical properties of erbium nitrate .Physical And Chemical Properties Analysis

Erbium (III) nitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . It dissolves in water and EtOH .Aplicaciones Científicas De Investigación

Synthesis of Nanocrystalline Erbium Vanadate (ErVO4)

- Scientific Field : Materials Science

- Application Summary : Erbium nitrate hexahydrate is used in the synthesis of nanocrystalline erbium vanadate (ErVO4), a material with potential applications in various fields, including catalysts, polarizers, laser host materials, and phosphors .

- Method of Application : The compound is synthesized via the co-precipitation method by using erbium nitrate hexahydrate and NH4VO3 in water. Three surfactants such as polyethylene glycol, sodium dodecyl sulfate, and cetyltrimethyl ammonium bromide were used to investigate their effects on the morphology and particle size of ErVO4 nanoparticles .

- Results or Outcomes : The synthesized nanoparticles indicated a paramagnetic behavior at room temperature. The photocatalytic degradations of methyl orange under ultraviolet light irradiation were carried out to evaluate the catalytic properties of nanocrystalline erbium vanadate ErVO4 .

Preparation of Metallic Erbium

- Scientific Field : Inorganic Chemistry

- Application Summary : Erbium nitrate hexahydrate is used to obtain metallic erbium .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of metallic erbium .

Use as a Chemical Reagent

- Scientific Field : Analytical Chemistry

- Application Summary : Erbium nitrate hexahydrate is used as a chemical reagent .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the use of erbium nitrate hexahydrate as a reagent in various chemical reactions .

Production of Ultra High Purity Compounds

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Materials

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of certain catalyst and nanoscale materials, including nanoparticles and nanopowders .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale materials .

Production of Ultra High Purity Erbium (III) Nitrate Hexahydrate

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Elemental Powders and Suspensions

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of nanoscale elemental powders and suspensions .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale elemental powders and suspensions .

Safety And Hazards

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

erbium(3+);trinitrate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

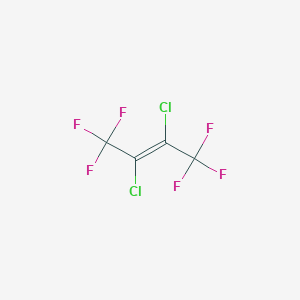

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

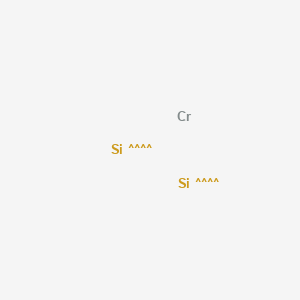

DSSTOX Substance ID |

DTXSID60158935 |

Source

|

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium nitrate hexahydrate | |

CAS RN |

13476-05-6 |

Source

|

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.